N'-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide
Description
N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are diamides derived from oxalic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cycloheptyl group and a 2-fluorophenylmethyl group attached to the oxamide core.
Properties
IUPAC Name |
N'-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c17-14-10-6-5-7-12(14)11-18-15(20)16(21)19-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9,11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVOOADTFDDAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide typically involves the reaction of cycloheptylamine with 2-fluorobenzyl chloride in the presence of a base to form the intermediate N-cycloheptyl-N-[(2-fluorophenyl)methyl]amine. This intermediate is then reacted with oxalyl chloride to yield the final product, N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide. The reaction conditions usually involve the use of anhydrous solvents and inert atmosphere to prevent any side reactions .
Chemical Reactions Analysis
N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Scientific Research Applications
N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .
Comparison with Similar Compounds
N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide can be compared with other similar compounds, such as:
N-cycloheptyl-N’-(2-fluorophenyl)ethanediamide: This compound has a similar structure but with an ethanediamide core instead of an oxamide core.
N-cycloheptyl-2-[(4-fluorophenyl)sulfonylamino]acetamide: This compound contains a sulfonyl group and an acetamide core, making it structurally different but functionally similar in some applications.
The uniqueness of N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
